molecular formula C18H13NO3 B14362601 N-(6,8-Dihydroxypyren-1-yl)acetamide CAS No. 91598-93-5

N-(6,8-Dihydroxypyren-1-yl)acetamide

Cat. No.: B14362601
CAS No.: 91598-93-5
M. Wt: 291.3 g/mol
InChI Key: MGZVDYWHFSBBRF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,8-Dihydroxypyren-1-yl)acetamide typically involves the acylation of 6,8-dihydroxypyrene with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(6,8-Dihydroxypyren-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of pyrene-quinones.

    Reduction: Formation of dihydro-N-(6,8-dihydroxypyren-1-yl)acetamide.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(6,8-Dihydroxypyren-1-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.

    Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(6,8-Dihydroxypyren-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the pyrene ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological macromolecules. Additionally, the acetamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

  • N-(6-Hydroxy-naphthalen-1-yl)acetamide
  • Phenoxyacetamide derivatives
  • N-(1-Phenylethyl)acetamide analogs

Comparison: N-(6,8-Dihydroxypyren-1-yl)acetamide is unique due to the presence of two hydroxyl groups on the pyrene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced fluorescence properties and different pharmacological profiles, making it a valuable compound for various research applications.

Properties

CAS No.

91598-93-5

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

N-(6,8-dihydroxypyren-1-yl)acetamide

InChI

InChI=1S/C18H13NO3/c1-9(20)19-14-7-3-10-2-4-12-15(21)8-16(22)13-6-5-11(14)17(10)18(12)13/h2-8,21-22H,1H3,(H,19,20)

InChI Key

MGZVDYWHFSBBRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C=C1)O)O

Origin of Product

United States

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